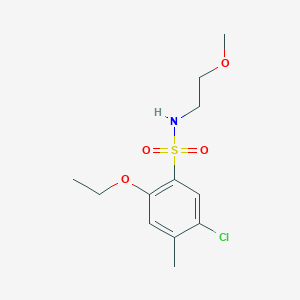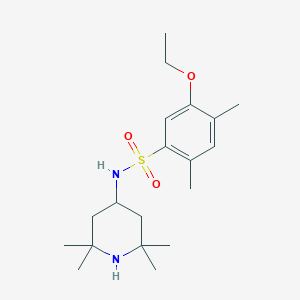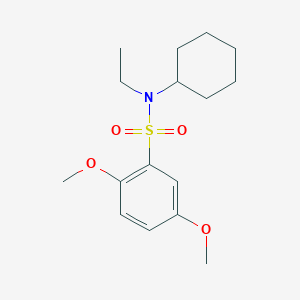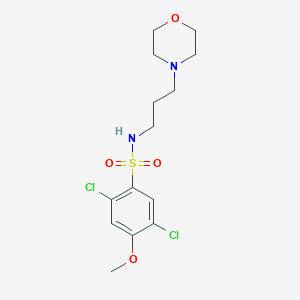
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine, also known as Suvorexant, is a novel drug used for the treatment of insomnia. It is a selective antagonist of the orexin receptors in the brain, which regulate the sleep-wake cycle. Suvorexant is a relatively new drug that has shown promising results in clinical trials.
作用機序
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine works by selectively blocking the orexin receptors in the brain. Orexin is a neuropeptide that plays a key role in regulating the sleep-wake cycle. By blocking the orexin receptors, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine helps to promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce wakefulness and increase sleep duration. In addition, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has also been shown to reduce the levels of stress hormones such as cortisol, which can have a positive impact on overall health and well-being.
実験室実験の利点と制限
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has a number of advantages for use in lab experiments. It is a highly selective antagonist of the orexin receptors, which means that it has a specific and predictable effect on the sleep-wake cycle. However, one limitation of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine is that it can be difficult to administer in lab experiments due to its low solubility in water.
将来の方向性
There are a number of potential future directions for research on 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine. One area of research is the development of new drugs that target the orexin receptors. Another area of research is the use of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine in combination with other drugs for the treatment of insomnia and other sleep disorders. Additionally, there is potential for the use of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine in the treatment of other conditions such as anxiety and depression.
合成法
The synthesis of 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine involves a multi-step process starting from 4-methylbenzaldehyde. The first step involves the conversion of 4-methylbenzaldehyde to 4-methyl-1-(4-propan-2-ylphenyl)piperidine-4-carboxylic acid. This is followed by the formation of the sulfonyl chloride derivative, which is then reacted with the piperidine intermediate to produce 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine.
科学的研究の応用
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has been extensively studied for its potential use in the treatment of insomnia. Clinical trials have shown that 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine is effective in improving sleep latency and sleep maintenance in patients with insomnia. In addition, 4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine has also been studied for its potential use in the treatment of other sleep disorders such as narcolepsy and sleep apnea.
特性
製品名 |
4-Methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
|---|---|
分子式 |
C15H23NO2S |
分子量 |
281.4 g/mol |
IUPAC名 |
4-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-12(2)14-4-6-15(7-5-14)19(17,18)16-10-8-13(3)9-11-16/h4-7,12-13H,8-11H2,1-3H3 |
InChIキー |
ZGPXWZZZLMPRNQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
正規SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)



